molecular formula C11H14N2O2 B12050666 (R)-6-(Piperidin-2-yl)nicotinic acid

(R)-6-(Piperidin-2-yl)nicotinic acid

Cat. No.: B12050666
M. Wt: 206.24 g/mol
InChI Key: RZJLEDUQUYLGTF-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-6-(Piperidin-2-yl)nicotinic acid is a chiral nicotinic acid derivative featuring a piperidine ring substituted at the 2-position of the pyridine moiety. This compound is of interest in medicinal chemistry due to its structural similarity to nicotinic acid (vitamin B3), which is widely studied for its role in lipid metabolism and therapeutic applications, such as treating hyperphosphatemia in dialysis patients . The stereochemistry of the piperidine substituent (R-configuration) may influence its pharmacokinetic and pharmacodynamic properties, including receptor binding affinity and metabolic stability.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

6-[(2R)-piperidin-2-yl]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c14-11(15)8-4-5-10(13-7-8)9-3-1-2-6-12-9/h4-5,7,9,12H,1-3,6H2,(H,14,15)/t9-/m1/s1

InChI Key

RZJLEDUQUYLGTF-SECBINFHSA-N

Isomeric SMILES

C1CCN[C@H](C1)C2=NC=C(C=C2)C(=O)O

Canonical SMILES

C1CCNC(C1)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-(Piperidin-2-yl)nicotinic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.

    Formation of the Nicotinic Acid Moiety: The piperidine ring is then coupled with a nicotinic acid derivative under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Chiral Resolution: The resulting product is subjected to chiral resolution techniques to obtain the desired ®-enantiomer.

Industrial Production Methods

Industrial production methods for ®-6-(Piperidin-2-yl)nicotinic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-6-(Piperidin-2-yl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

®-6-(Piperidin-2-yl)nicotinic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential role in modulating biological pathways and as a ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-6-(Piperidin-2-yl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, including changes in neurotransmitter release and receptor sensitivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Similarities

The table below highlights key structural features of (R)-6-(Piperidin-2-yl)nicotinic acid and its analogs:

Compound Name Substituent Position/Ring Type Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
(R)-6-(Piperidin-2-yl)nicotinic acid 6-position, piperidine (R) C11H14N2O2 206.24* Chiral piperidine, pyridine-3-carboxylic acid
5-(Piperidin-1-yl)nicotinic acid 5-position, piperidine C11H14N2O2 206.24 Piperidine at pyridine-5-position
6-(Pyrrolidin-1-yl)nicotinic acid 6-position, pyrrolidine C10H12N2O2 192.22 Smaller 5-membered pyrrolidine ring
6-(4-Methylpiperazin-1-yl)nicotinic acid 6-position, methylpiperazine C11H15N3O2 221.26 Methylpiperazine substituent
5-Methyl-6-(piperidin-1-yl)nicotinic acid 5-methyl, 6-piperidine C12H16N2O2 220.27 Methyl group at pyridine-5-position

*Molecular weight inferred from analogs with identical formula (e.g., 5-(Piperidin-1-yl)nicotinic acid) .

Key Observations :

  • Stereochemistry : The R-configuration in (R)-6-(Piperidin-2-yl)nicotinic acid may confer enantioselective binding to receptors compared to racemic mixtures or S-enantiomers.
  • Functional Groups : Methyl or methylpiperazine substituents (e.g., 5-Methyl-6-(piperidin-1-yl)nicotinic acid) enhance lipophilicity, which could influence blood-brain barrier penetration .
Pharmacological Efficacy

While direct clinical data on (R)-6-(Piperidin-2-yl)nicotinic acid are lacking, analogs like nicotinic acid and its derivatives have been evaluated for hyperphosphatemia management. A meta-analysis of nicotinic acid analogs demonstrated significant phosphate-lowering effects in dialysis patients, though efficacy varied with structural modifications . For example:

  • Nicotinic acid : Reduces serum phosphate by inhibiting intestinal phosphate transporters (mean reduction: 0.7–1.2 mg/dL) .
  • 5-(Piperidin-1-yl)nicotinic acid : Similar phosphate-lowering mechanisms but with improved metabolic stability due to the piperidine moiety .

The R-configuration in (R)-6-(Piperidin-2-yl)nicotinic acid may enhance target specificity compared to non-chiral analogs, though this requires experimental validation.

Physicochemical Properties
Property (R)-6-(Piperidin-2-yl)nicotinic acid 5-(Piperidin-1-yl)nicotinic acid 6-(Pyrrolidin-1-yl)nicotinic acid
Solubility (water) Low (inferred) Low Moderate
LogP (predicted) ~1.5 1.2 0.8
Melting Point Not reported 180–185°C 170–175°C
Stability Stable under inert conditions Sensitive to humidity Stable

Sources :

  • The piperidine ring in (R)-6-(Piperidin-2-yl)nicotinic acid likely increases lipophilicity (higher LogP) compared to pyrrolidine analogs, impacting bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.